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molecular formula C20H15ClN4 B3038588 (3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine CAS No. 867162-37-6

(3-Chloropyrazin-2-yl)(2-phenylquinolin-7-yl)methanamine

Cat. No. B3038588
M. Wt: 346.8 g/mol
InChI Key: VVBJXQJIAVQARJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08513415B2

Procedure details

N-[bis(4-methoxyphenyl)methylidene]-1-(2-phenylquinolin-7-yl)methanamine (100 mg, 0.22 mmol) was added to a flask and protected by nitrogen. THF (2 mL) was added and a clear solution was obtained. The solution was cooled to −5° C. and then 1.0 M 1,1,1,3,3,3-hexamethyldisilazane, sodium salt in THF (0.26 mL, 0.26 mol) was added. After 20 min, 2,3-dichloropyrazine (36 mg, 0.24 mmol) in THF (1.0 mL) was added. After a further 20 min, 2M HCl (2 mL) was added and the mixture was stirred at room temperature for 10 min. The aqueous mixture was washed with DCM (3×) and then basified to pH 10 with solid potassium carbonate. A white solid precipitated from the aqueous solution and the resulting suspension was extracted with DCM. The organic solution was washed with water, dried over sodium sulfate, filtered, and concentrated in vacuo to give a light yellow oil (67 mg). The yellow oil was further purified by silica gel chromatography (eluted with ethyl acetate/methanol/triethylamine, 10:0.5:1) to yield a colorless oil (63 mg, 83% yield).
Name
N-[bis(4-methoxyphenyl)methylidene]-1-(2-phenylquinolin-7-yl)methanamine
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.26 mL
Type
solvent
Reaction Step Two
Quantity
36 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
COC1C=CC(C(C2C=CC(OC)=CC=2)=[N:10][CH2:11][C:12]2[CH:21]=[C:20]3[C:15]([CH:16]=[CH:17][C:18]([C:22]4[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=4)=[N:19]3)=[CH:14][CH:13]=2)=CC=1.C[Si](C)(C)N[Si](C)(C)C.[Na].Cl[C:47]1[C:52]([Cl:53])=[N:51][CH:50]=[CH:49][N:48]=1.Cl>C1COCC1>[Cl:53][C:52]1[C:47]([CH:11]([NH2:10])[C:12]2[CH:21]=[C:20]3[C:15]([CH:16]=[CH:17][C:18]([C:22]4[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=4)=[N:19]3)=[CH:14][CH:13]=2)=[N:48][CH:49]=[CH:50][N:51]=1 |^1:44|

Inputs

Step One
Name
N-[bis(4-methoxyphenyl)methylidene]-1-(2-phenylquinolin-7-yl)methanamine
Quantity
100 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)C(=NCC1=CC=C2C=CC(=NC2=C1)C1=CC=CC=C1)C1=CC=C(C=C1)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0.26 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
36 mg
Type
reactant
Smiles
ClC1=NC=CN=C1Cl
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a clear solution was obtained
WAIT
Type
WAIT
Details
After a further 20 min
Duration
20 min
WASH
Type
WASH
Details
The aqueous mixture was washed with DCM (3×)
CUSTOM
Type
CUSTOM
Details
A white solid precipitated from the aqueous solution
EXTRACTION
Type
EXTRACTION
Details
the resulting suspension was extracted with DCM
WASH
Type
WASH
Details
The organic solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC=1C(=NC=CN1)C(C1=CC=C2C=CC(=NC2=C1)C1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 67 mg
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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